2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane
Overview
Description
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used as a versatile small molecule scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane typically involves the reaction of ethylamine with a suitable diol or dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput . The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted spiro compounds .
Scientific Research Applications
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane can be compared with other spiro compounds, such as:
2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane: Similar structure but with different substituents, leading to variations in reactivity and applications.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with a different ring size and functional groups, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the versatility it offers in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-9-6-11-7-10(13-9)4-3-5-12-8-10/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSSJFUJDIVDQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC2(O1)CCCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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